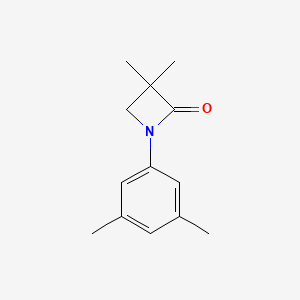

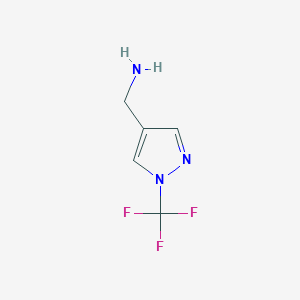

![molecular formula C13H17Cl2N3S B3002982 2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride CAS No. 2320601-73-6](/img/structure/B3002982.png)

2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions, as seen in the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines , and the electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . These methods highlight the potential for using similar strategies to synthesize the compound of interest, possibly involving a three-component reaction with a pyrazole derivative, a suitable aldehyde, and a thiol-containing pyridine derivative under specific conditions such as ultrasound irradiation or electrochemical generation of a base.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as seen in the study of mononuclear complexes with pyrazolylpyridine ligands and the crystal structure of a pyrazolylmethyl-dihydropyridine . These studies suggest that the compound "2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride" could also be characterized by similar techniques to determine its molecular geometry and confirm its regiochemistry.

Chemical Reactions Analysis

The chemical reactivity of similar heterocyclic compounds includes cyclization reactions , intramolecular nitrilimine cycloadditions , and photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloadditions . These reactions indicate that the compound may also undergo similar cycloaddition reactions, potentially involving a nitrilimine intermediate derived from a tetrazole precursor, as suggested by the synthesis of polycyclic pyrazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various spectroscopic methods and computational studies . For instance, the photoluminescent properties of pyrazolylpyridine ligands and their complexes have been investigated , and computational studies have been used to predict the stability and tautomeric forms of pyrazole derivatives . These approaches could be applied to the compound "2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride" to predict its physical properties, such as solubility, melting point, and photoluminescence, as well as its chemical reactivity and preferred tautomeric forms.

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

Research has explored the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated complexes, where ancillary ligands play a crucial role in color tuning for potential applications in organic light-emitting devices (OLEDs) and biological labeling. The study demonstrates how the electrochemical and photophysical properties can be adjusted through the nature of the ancillary tetrazolate ligand, offering insights into the design of materials with specific emission characteristics (Stagni et al., 2008).

Molecular Docking and Anticancer Activity

Further research involves the synthesis of pyrazole derivatives incorporated with oxazole, pyrazoline, and pyridine, evaluated for their anticancer and antimicrobial activities. Molecular docking studies of these compounds suggest their potential utility in overcoming microbe resistance to pharmaceutical drugs, indicating their significance in the development of new therapeutic agents (Katariya et al., 2021).

Synthesis Methodologies

A variety of synthesis methodologies have been developed to create fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, using regioselective reactions under ultrasound irradiation. This method offers a rapid, efficient way to produce these compounds, highlighting advancements in synthetic chemistry that facilitate the development of novel heterocyclic compounds (Nikpassand et al., 2010).

Structural and Optical Characteristics

The structural and optical characteristics of pyrazolo[3,4-b]pyridine derivatives have also been examined. These studies include the crystalline structure analysis and optical properties evaluation, which are essential for understanding their potential applications in materials science and electronic devices. The research provides a basis for exploring the use of these compounds in optoelectronic applications (Zedan et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

A compound with a similar structure was found to have high in vitro and in vivo efficacy, favorable pharmacokinetics, and clean safety pharmacology characteristics .

Result of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-3-(pyridin-4-ylsulfanylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S.2ClH/c1-16-13(11-3-2-4-12(11)15-16)9-17-10-5-7-14-8-6-10;;/h5-8H,2-4,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYPGJHCNZTCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CSC3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

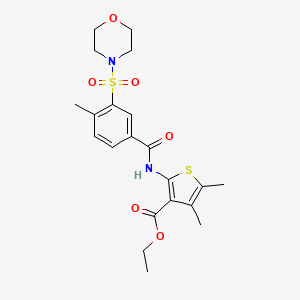

![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

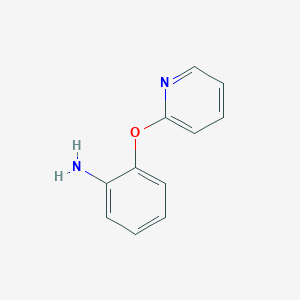

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)

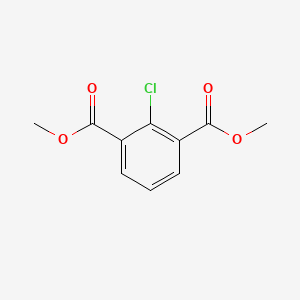

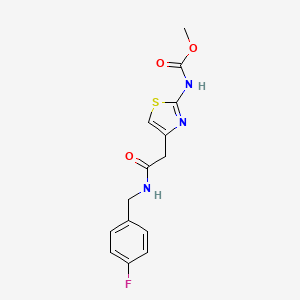

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

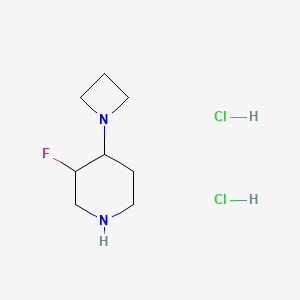

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)